2-Bromo-4,6-DI-tert-butylaniline

Physical Property Purification Thermal Stability

Researchers requiring kinetic stabilization of reactive intermediates often find generic bromoanilines inadequate for sterically demanding transformations. 2-Bromo-4,6-di-tert-butylaniline solves this with dual tert-butyl groups that impose a %Buried Volume of 45-55% around the amine. - Enables synthesis of 4,6-di-tert-butyl-1,2,3-benzothiaselenazolium salts not accessible from mono-substituted analogs. - Ortho-bromo handle facilitates cross-couplings while steric bulk restricts unwanted oxidative addition pathways. - 98% minimum purity with controlled water content ensures accurate stoichiometry for sensitive amination catalysis.

Molecular Formula C14H22BrN
Molecular Weight 284.23 g/mol
Cat. No. B14023136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-DI-tert-butylaniline
Molecular FormulaC14H22BrN
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)N)C(C)(C)C
InChIInChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,16H2,1-6H3
InChIKeyPSIUMRDZPOQCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,6-di-tert-butylaniline: Core Properties and Procurement


2-Bromo-4,6-di-tert-butylaniline is a halogenated primary aromatic amine featuring a bromine atom at the 2-position and two bulky tert-butyl groups at the 4- and 6-positions . With a molecular formula of C₁₄H₂₂BrN and a molecular weight of 284.24 g·mol⁻¹, this compound serves as a sterically congested building block in organic synthesis . Its core utility lies in the ortho-bromo handle for cross-coupling chemistry combined with the extreme steric shielding provided by the flanking tert-butyl substituents, which fundamentally alters its reactivity profile compared to simpler bromoanilines .

Steric Profile Dual tert-butyl groups create extreme steric congestion around the amine
Cross-Coupling Handle Ortho-bromo substituent enables Pd-catalyzed C–C and C–N bond formation
Herz Cation Precursor Reported precursor for sterically protected chalcogen heterocycles

Why Generic Bromoanilines Cannot Substitute


Simply substituting 2-bromoaniline or 2-bromo-4-tert-butylaniline for 2-bromo-4,6-di-tert-butylaniline will lead to fundamentally different outcomes in any application where steric bulk is a critical design parameter. The presence of two adjacent tert-butyl groups creates a steric environment that shields the amino group and restricts the conformational freedom of the aromatic ring . This steric congestion directly influences oxidative addition rates in palladium-catalyzed cross-couplings, alters the Lewis basicity of the nitrogen, and imposes a unique geometry on metal complexes formed from this precursor [1]. Generic analogs lack this dual steric shielding and will not replicate the selectivity or stability profiles observed with the 4,6-di-tert-butyl-substituted system.

Steric shielding mismatch
Mono- or unsubstituted bromoanilines lack dual tert-butyl bulk, which may alter metal complex geometry and oxidative addition rates.
Herz cation synthesis not feasible
Unsubstituted analogs do not yield stable, isolable Herz cation salts; the 4,6-di-tert-butyl substitution is required for isolation.
Thermal resilience may differ
Lower boiling point of generic analogs may limit high-temperature reaction windows where steric protection is critical.

Head-to-Head Evidence Against Closest Analogs


Boiling Point Elevation vs. 2-Bromoaniline

The predicted boiling point of 2-bromo-4,6-di-tert-butylaniline is 291.5 ± 28.0 °C [1], while the experimentally determined boiling point of the simplest analog, 2-bromoaniline, is 229 °C [2]. This represents a significant elevation of approximately 62.5 °C, attributed to the increased molecular weight and enhanced van der Waals interactions imparted by the two tert-butyl groups. This higher boiling point translates to greater thermal stability during high-temperature reactions and allows for a wider operational window in solvent-free or high-boiling-solvent conditions.

Boiling Point
Cross-study comparable
Target: 291.5 ± 28.0 °C (pred.)
Comparator: 229 °C (exp.)
Δ ≈ +62.5 °C
Supports wider high-temperature reaction window
Predicted vs. experimental; standard pressure
Physical Property Purification Thermal Stability

Herz Cation Synthesis Feasibility

2-Bromo-4,6-di-tert-butylaniline serves as a direct precursor to 4,6-di-tert-butyl-substituted 1,2,3-benzothiaselenazolium and 1,2,3-benzodiselenazolium Herz cations [1]. The corresponding reaction with unsubstituted 2-bromoaniline or 2-bromo-4-tert-butylaniline does not yield stable, isolable Herz cation salts due to insufficient steric protection of the reactive chalcogen center [1]. The paper explicitly utilizes 2-bromo-4,6-di-tert-butylaniline (designated compound 9) as the sole viable precursor for this class of sterically hindered cations, confirming that the dual tert-butyl substitution pattern is a mandatory structural requirement for successful synthesis and isolation.

Herz Cation Formation
Direct head-to-head comparison
4,6-di-tert-butyl substitution enables stable benzothiaselenazolium and benzodiselenazolium salts.
Essential for accessing sterically protected chalcogen cations
Comparators fail to yield isolable salts
Main-Group Chemistry Herz Cations Chalcogen Chemistry

Steric Bulk: %Buried Volume Estimation

Using the Tolman cone angle and %Buried Volume (%V_bur) concepts, the 4,6-di-tert-butyl substitution pattern is estimated to provide a %V_bur of approximately 45-55% around the nitrogen center for a hypothetical Pd-N bond, compared to <30% for unsubstituted 2-bromoaniline [1]. This class-level inference is based on the known steric maps of related 2,6-di-tert-butylaniline derivatives [2]. The significantly larger buried volume directly correlates with enhanced kinetic stabilization of low-coordinate metal centers and improved selectivity in cross-coupling reactions where β-hydride elimination or homocoupling are competing pathways [2].

Steric Bulk (%Vbur)
Class-level inference
Estimated %Vbur ~45–55% around N-donor (based on 2,6-di-tert-butyl analogs). Comparator ~20–30%.
May support bulkier ligand design with enhanced steric pressure
Computational estimate; Pd-N model
Steric Parameters Catalyst Design Ligand Development

Purity Profile and Stoichiometric Control

Commercial specifications for 2-bromo-4,6-di-tert-butylaniline list a minimum purity of 98% (by GC or HPLC) with water content below 0.5% [1]. In comparison, generic 2-bromoaniline is often supplied at 95-97% purity with variable water content . The tighter specification on the di-tert-butyl derivative ensures more accurate stoichiometric calculations in sensitive reactions such as catalytic aminations where excess bromide or water can poison the catalyst. This higher baseline purity reduces the need for pre-reaction purification, saving time and improving yield reproducibility.

Purity Specification
Cross-study comparable
Target: ≥98% assay, ≤0.5% water
Comparator: 95–97%, water often unspecified
Tighter control supports reproducible stoichiometry
Commercial bulk specifications
Quality Control Stoichiometry Reproducibility

Evidence-Backed Application Scenarios


Sterically Shielded Main-Group Heterocycles

The compound is the documented precursor for 4,6-di-tert-butyl-substituted 1,2,3-benzothiaselenazolium and 1,2,3-benzodiselenazolium salts. The dual tert-butyl groups provide the necessary kinetic stabilization of these reactive cations, a requirement that mono-substituted or unsubstituted anilines cannot fulfill [1]. Researchers developing new chalcogen-rich materials or reagents should prioritize this aniline for such transformations.

Bulky N-Donor Ligands for Transition-Metal Catalysis

The extreme steric bulk around the nitrogen atom, estimated to provide a %Buried Volume of 45-55% [2], makes this compound an ideal precursor for N-heterocyclic carbenes, amidinates, or phosphine ligands where kinetic stabilization of low-coordinate metal centers is desired. This directly translates to catalysts with improved selectivity and longevity in cross-coupling reactions, as supported by class-level steric parameter data [2].

High-Temperature Cross-Coupling Reactions

With a predicted boiling point of 291.5 °C [3], this bromoaniline remains in the liquid phase under conditions where simpler analogs like 2-bromoaniline (bp 229 °C) would volatilize. This enables its use in solvent-free or high-boiling-solvent Suzuki, Buchwald-Hartwig, or Ullmann couplings without substrate loss, improving process mass efficiency.

Precision Stoichiometric Aminations

The 98% minimum purity specification with controlled water content [4] ensures accurate stoichiometry in sensitive catalytic amination steps. For pharmaceutical process chemists, this reduces the risk of catalyst poisoning by excess bromide or water and minimizes batch-to-batch variability, directly impacting the robustness of the synthetic route.

Application
Selection Property
Validation Focus
Main-group heterocycle synthesis
Steric stabilization context
Herz cation isolation feasibility
Bulky N-donor ligands
%Vbur estimation review
Catalyst selectivity and longevity in cross-coupling
High-temperature coupling
Thermal resilience context
Substrate retention at elevated temperature
Precision amination
Controlled purity profile
Stoichiometric accuracy and catalyst compatibility
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